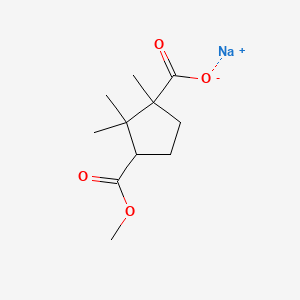![molecular formula C23H33N3O B4956114 1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)
1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine, commonly known as CMMP, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMMP belongs to the class of piperidine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of CMMP is not fully understood, but it is believed to act on the GABAergic system in the brain. CMMP has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has an inhibitory effect on the nervous system. This increased GABA activity may be responsible for the anxiolytic and antidepressant effects of CMMP.
Biochemical and Physiological Effects:
CMMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, as well as reduce pain sensitivity. CMMP has also been shown to have a protective effect on neurons, which may be responsible for its potential therapeutic use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMMP in lab experiments is that it has shown promising results in various animal models. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to predict potential side effects or interactions with other drugs.
Future Directions
There are several future directions for research on CMMP. One direction is to further investigate its potential therapeutic use in treating addiction and neurodegenerative diseases. Another direction is to investigate potential side effects and interactions with other drugs. Furthermore, research could be done to optimize the synthesis method and increase the purity of CMMP. Overall, CMMP shows great potential for use in various therapeutic applications, and further research is needed to fully understand its mechanisms and potential limitations.
Synthesis Methods
The synthesis of CMMP involves the reaction between 4-cyclohexylbenzaldehyde and 1-methyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, followed by reduction with sodium borohydride and reaction with 4-methoxypiperidine. The yield of CMMP is reported to be around 70%, and the purity can be increased by recrystallization.
Scientific Research Applications
CMMP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. CMMP has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, CMMP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
properties
IUPAC Name |
1-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-25-16-21(17-26-14-12-22(27-2)13-15-26)23(24-25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-11,16,18,22H,3-7,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYKRPHJVABEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C3CCCCC3)CN4CCC(CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)

![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)



